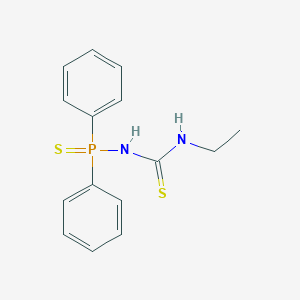![molecular formula C38H24Cl2O4 B14322385 9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] CAS No. 103019-24-5](/img/structure/B14322385.png)
9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is an organic compound characterized by its unique structure, which includes two xanthene units connected by a peroxide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] typically involves the reaction of 9-(4-chlorophenyl)-9H-xanthene with a peroxide source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage. Common solvents used in this synthesis include dichloromethane and ethyl acetate, which help to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide linkage can yield the corresponding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chlorine, bromine, and nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 9-(4-chlorophenyl)-9H-xanthene, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] involves its interaction with molecular targets and pathways in biological systems. The peroxide linkage can generate reactive oxygen species (ROS) upon cleavage, which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in antimicrobial and anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with hydroxyl groups instead of chlorine atoms.
4-Chlorophenyl azide: Another compound containing a 4-chlorophenyl group but with an azide functional group.
Uniqueness
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is unique due to its peroxide linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of chlorine atoms also enhances its reactivity in substitution reactions compared to similar compounds without halogen substituents .
Propriétés
Numéro CAS |
103019-24-5 |
|---|---|
Formule moléculaire |
C38H24Cl2O4 |
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-9-[9-(4-chlorophenyl)xanthen-9-yl]peroxyxanthene |
InChI |
InChI=1S/C38H24Cl2O4/c39-27-21-17-25(18-22-27)37(29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)37)43-44-38(26-19-23-28(40)24-20-26)31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)38/h1-24H |
Clé InChI |
DLBAJJMXIWJIJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)Cl)OOC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=C(C=C8)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
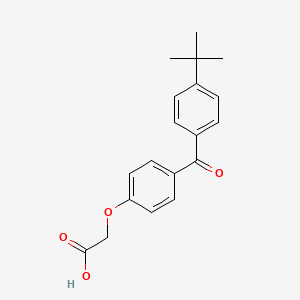
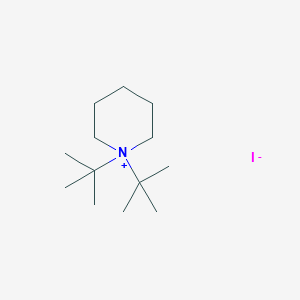

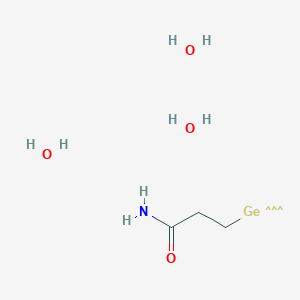

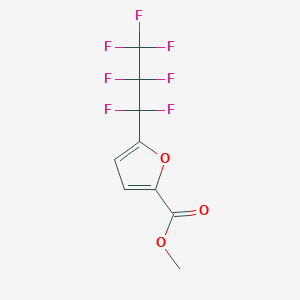
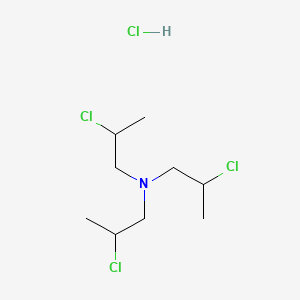
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

